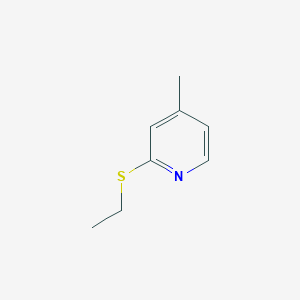
2-(Ethylthio)-4-methylpyridine, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylthio)-4-methylpyridine, AldrichCPR is an organic compound that belongs to the class of heterocyclic aromatic compounds It is a derivative of 4-picoline, where the hydrogen atom at the second position is replaced by an ethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-4-methylpyridine, AldrichCPR can be achieved through several methods. One common approach involves the reaction of 4-picoline with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature and pressure being carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.
化学反応の分析
Types of Reactions
2-(Ethylthio)-4-methylpyridine, AldrichCPR undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Ethylthio)-4-methylpyridine, AldrichCPR has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Ethylthio)-4-methylpyridine, AldrichCPR involves its interaction with various molecular targets. The ethylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
類似化合物との比較
Similar Compounds
4-Picoline: The parent compound without the ethylthio group.
2-Picoline: A positional isomer with the methyl group at the second position.
3-Picoline: Another positional isomer with the methyl group at the third position.
Uniqueness
2-(Ethylthio)-4-methylpyridine, AldrichCPR is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other picoline derivatives may not be suitable.
特性
CAS番号 |
19006-78-1 |
|---|---|
分子式 |
C8H11NS |
分子量 |
153.25 g/mol |
IUPAC名 |
2-ethylsulfanyl-4-methylpyridine |
InChI |
InChI=1S/C8H11NS/c1-3-10-8-6-7(2)4-5-9-8/h4-6H,3H2,1-2H3 |
InChIキー |
TYZLDJKRYXLTSQ-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=CC(=C1)C |
正規SMILES |
CCSC1=NC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















